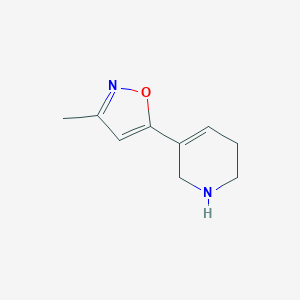
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is a heterocyclic organic compound that has gained significant attention in the scientific research community. This compound is a derivative of pyridine and is commonly used in various research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins, which are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has also been studied for its potential use in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is its unique chemical properties, which make it an ideal building block for the synthesis of various organic compounds. However, one of the limitations of this compound is its relatively high cost, which can limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI). One of the potential areas of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various neurological disorders. Additionally, the synthesis of new derivatives of this compound can also be an area of future research.
Synthesemethoden
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic anhydride. Another method involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent.
Wissenschaftliche Forschungsanwendungen
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. This compound has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
120241-65-8 |
|---|---|
Produktname |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) |
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
InChI-Schlüssel |
YIPFNKUAYXIITD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
Kanonische SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
Synonyme |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




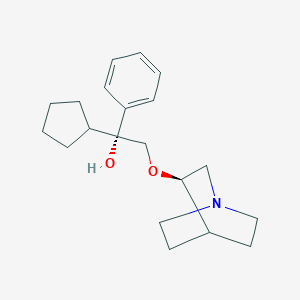

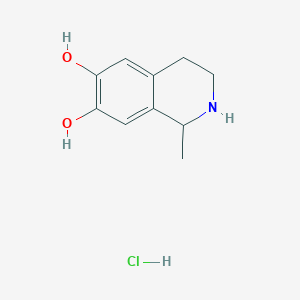
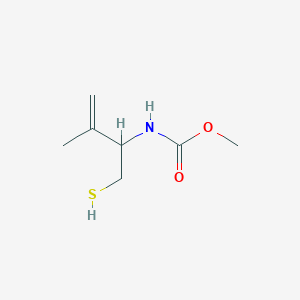


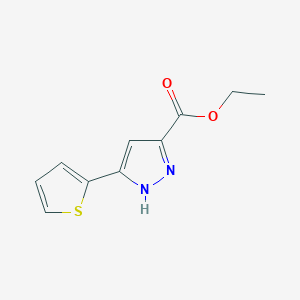
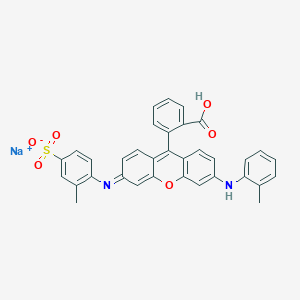
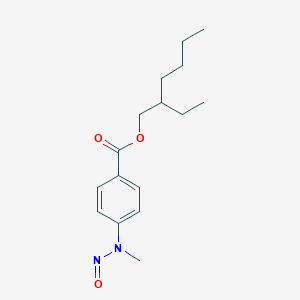
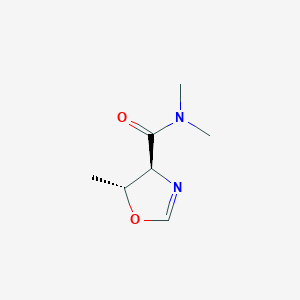
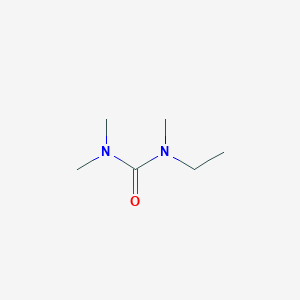
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
